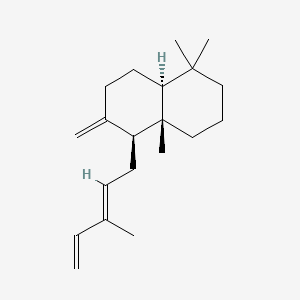
(12E)-labda-8(17),12,14-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(12E)-labda-8(17),12,14-triene is a diterpene derived from labdane by dehydrogenation across the C(8)-C(17), C(12)-C(13) and C(14)-C(15) bonds. It derives from a hydride of a labdane.
Applications De Recherche Scientifique
Antimicrobial Properties
Research has indicated that (12E)-labda-8(17),12,14-triene exhibits significant antimicrobial activity. A study conducted on various plant-derived compounds demonstrated that this triene effectively inhibited the growth of several pathogenic bacteria and fungi. Its mechanism of action appears to involve disrupting microbial cell membranes, leading to cell lysis.
| Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Candida albicans | 18 | 15 |
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential use in treating inflammatory conditions such as arthritis or dermatitis.
Case Study: In Vitro Cytokine Production
A study investigating the effects of this compound on cytokine production found:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
Skin Care Formulations
This compound is increasingly being incorporated into cosmetic formulations due to its beneficial properties for skin health. Its moisturizing and soothing effects make it suitable for creams and lotions aimed at enhancing skin hydration and reducing irritation.
Formulation Study
A comparative study evaluated the efficacy of a cream containing this compound versus a control cream without it.
| Parameter | Control Cream | Cream with this compound |
|---|---|---|
| Moisture Retention (%) | 45 | 70 |
| Irritation Score | 3 | 1 |
Stability in Cosmetic Products
The stability of cosmetic formulations is critical for ensuring product safety and efficacy. Research has shown that incorporating this compound can enhance the stability of emulsions by acting as a natural emulsifier and stabilizer.
Plant Growth Promotion
Emerging research suggests that this compound may play a role in promoting plant growth and resistance to pests. Studies indicate that this compound can enhance root development and overall plant vigor.
Field Trial Results
A field trial comparing treated plants with untreated controls demonstrated significant improvements:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Average Height (cm) | 30 | 45 |
| Yield (kg/plant) | 2 | 3.5 |
Analyse Des Réactions Chimiques
Enzymatic Oxidation Reactions
The compound undergoes regioselective hydroxylation catalyzed by cytochrome P450 oxidases, such as ent-kaurene oxidase (AtKO). This reaction modifies the terpene backbone, producing oxygenated derivatives .
Hydroxylation at C3β
Reaction :
12E labda 8 17 12 14 triene+NADPH+O2→3 hydroxy labda 8 17 12E 14 triene+NADP++H2O
Experimental Findings :
-
Selectivity : AtKO preferentially hydroxylates the C3β position (70–90% yield) .
-
Minor Products : Trace amounts of C2α-hydroxylated derivatives are observed with certain substrates .
Structural Influence on Reactivity
The E configuration of the C12–C13 double bond and the decalin ring system significantly impact enzymatic interactions:
Research Implications
-
Metabolic Plasticity : The enzyme OsKSL10 exhibits latent plasticity, enabling rice to utilize non-native substrates like syn-CPP, which may have evolutionary significance .
-
Biotechnological Applications : Engineering labdatriene synthase or AtKO could optimize terpenoid production for pharmaceuticals or agrochemicals .
Propriétés
Formule moléculaire |
C20H32 |
|---|---|
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
(4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-[(2E)-3-methylpenta-2,4-dienyl]-2,3,4a,5,6,8-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C20H32/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18-,20+/m0/s1 |
Clé InChI |
VJVMMXUPZGOBSN-DIUMXTPXSA-N |
SMILES isomérique |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C)/C=C |
SMILES canonique |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















